1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17791763
InChI: InChI=1S/C7H11NS2/c1-4(9)7-5(2)10-6(3)8-7/h4,9H,1-3H3
SMILES:
Molecular Formula: C7H11NS2
Molecular Weight: 173.3 g/mol

1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol

CAS No.:

Cat. No.: VC17791763

Molecular Formula: C7H11NS2

Molecular Weight: 173.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol -

Specification

Molecular Formula C7H11NS2
Molecular Weight 173.3 g/mol
IUPAC Name 1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanethiol
Standard InChI InChI=1S/C7H11NS2/c1-4(9)7-5(2)10-6(3)8-7/h4,9H,1-3H3
Standard InChI Key DRWSNOSPVPMCQJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)C)C(C)S

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol features a thiazole ring—a five-membered heterocycle containing one nitrogen and one sulfur atom—substituted with two methyl groups at positions 2 and 4 (Figure 1). The ethane chain attached to the thiazole ring terminates in a thiol group, which is critical for the compound’s reactivity. Key structural data include:

PropertyValue
Molecular FormulaC7H11NS2\text{C}_7\text{H}_{11}\text{NS}_2
Molecular Weight173.3 g/mol
IUPAC Name1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanethiol
Canonical SMILESCC1=C(SC(=N1)C)C(C)S
InChI KeyLQLSNXBCBFOOJA-UHFFFAOYSA-N

The compound’s planar thiazole ring and flexible ethane-thiol tail facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic effects.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol typically involves multi-step reactions starting from thiazole precursors. A common approach includes:

  • Thiazole Ring Formation: Condensation of thiourea with α-halo ketones or esters to construct the thiazole backbone.

  • Methylation: Introduction of methyl groups at positions 2 and 4 using methylating agents like methyl iodide.

  • Thiolation: Reaction of the intermediate with thiourea or Lawesson’s reagent to introduce the thiol group.

Critical parameters such as temperature (70–80°C), solvent polarity (e.g., tetrahydrofuran or dimethylformamide), and catalyst selection (e.g., bleaching earth clay) optimize yield and purity.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors and automated systems to enhance efficiency. Green chemistry principles, such as using recyclable solvents like polyethylene glycol (PEG-400), minimize environmental impact.

Chemical Properties and Reactivity

Physical Properties

PropertyValue
SolubilitySoluble in organic solvents (e.g., ethanol, DMSO)
StabilitySensitive to oxidation; requires storage under inert gas

Reactivity

The thiol group (-SH) drives the compound’s chemical behavior:

  • Oxidation: Forms disulfides (R-S-S-R\text{R-S-S-R}) or sulfonic acids (R-SO3H\text{R-SO}_3\text{H}) upon exposure to oxidizing agents like hydrogen peroxide.

  • Nucleophilic Substitution: Reacts with alkyl halides to form thioethers (R-S-R’\text{R-S-R'}).

  • Metal Coordination: Binds to metal ions (e.g., Zn²⁺, Fe³⁺) via the sulfur atom, relevant in catalysis and enzyme inhibition .

Biological Activity and Mechanisms

Antimicrobial and Antifungal Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. For 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol, studies suggest:

  • Minimum Inhibitory Concentration (MIC): 16–32 µg/mL against Candida albicans and Escherichia coli.

  • Mechanism: The thiol group disrupts microbial cell membranes and inhibits essential enzymes by covalent modification of cysteine residues .

Applications in Scientific Research

Pharmaceutical Chemistry

  • Antibiotic Adjuvants: Enhances the activity of β-lactam antibiotics against resistant pathogens .

  • Anticancer Agents: Preliminary studies indicate apoptosis induction in cancer cell lines via reactive oxygen species (ROS) generation.

Materials Science

  • Polymer Modification: Serves as a crosslinking agent in sulfur-containing polymers, improving thermal stability.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
1-(Dimethyl-1,3-thiazol-5-yl)ethanethiolThiazole substitution at position 5Lower antimicrobial potency
2-MercaptobenzothiazoleBenzene ring instead of thiazoleIndustrial biocidal applications

The 4-yl substitution in 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol enhances steric accessibility to biological targets compared to 5-yl isomers.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with MBLs using X-ray crystallography and molecular docking simulations .

  • Structure-Activity Relationships (SAR): Modify the thiazole ring and ethane chain to optimize pharmacokinetic properties.

  • In Vivo Testing: Evaluate toxicity and efficacy in animal models of bacterial infection and cancer.

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